molecular formula C6H6N2O3 B1631440 4-Methoxypyrimidine-5-carboxylic Acid CAS No. 72411-89-3

4-Methoxypyrimidine-5-carboxylic Acid

Cat. No. B1631440
CAS RN: 72411-89-3
M. Wt: 154.12 g/mol
InChI Key: WMSJDLVVPJFZBF-UHFFFAOYSA-N
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Description

4-Methoxypyrimidine-5-carboxylic Acid is a chemical compound with the CAS Number: 72411-89-3. It has a molecular weight of 154.13 and its molecular formula is C6H6N2O3 .


Synthesis Analysis

The synthesis of 4-Methoxypyrimidine-5-carboxylic Acid involves several steps. One method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the synthesis of [14C] labeled 2-methoxypyrimidine-5-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 4-Methoxypyrimidine-5-carboxylic Acid is represented by the formula C6H6N2O3 .


Physical And Chemical Properties Analysis

4-Methoxypyrimidine-5-carboxylic Acid is a solid at room temperature. It has a predicted boiling point of 334.7±22.0 °C and a predicted density of 1.371±0.06 g/cm3 . The storage temperature should be sealed in dry, room temperature .

Scientific Research Applications

Synthesis and Application in Antiviral Activity

The synthesis of 2,4-diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including methoxycarbonylmethyl, has been explored for antiviral applications. These compounds, upon alkylation and further processing, showed marked inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, highlighting their potential as antiviral agents. The specific activities and synthetic pathways suggest the relevance of substituents at the 5-position of the pyrimidine ring for antiviral efficacy, though the direct involvement of 4-methoxypyrimidine-5-carboxylic acid as a precursor or analog in these studies emphasizes the broader applicability of this chemical structure in antiviral research (Hocková et al., 2003).

Ring-Opening Polymerization Catalyst

In polymer chemistry, 4-methoxypyrimidine has been identified as an ideal catalyst for the ring-opening polymerization (ROP) of O-carboxyanhydrides, derived from L-malic acid. This application showcases the compound's utility in producing biodegradable polymers, with 4-methoxypyrimidine offering a balance of activity and selectivity necessary for controlled polymerization processes. The resulting polymers, after deprotection of side groups, degrade fully in aqueous solutions within days, presenting a significant advancement in the development of environmentally friendly polymeric materials (Pounder et al., 2011).

Photocleavage Efficiency Enhancement

The efficiency of photolysis, a process critical in the photocleavage of 1-acyl-7-nitroindolines to yield carboxylic acids and 7-nitrosoindoles, is significantly improved by electron-donating substituents at the 4-position, including methoxy groups. This enhancement in photocleavage efficiency is crucial for the generation of photolabile precursors of carboxylic acids, especially in the development of neuroactive amino acids and other bioactive molecules. The study underlines the importance of substituent effects in optimizing photolysis processes for synthetic and medicinal chemistry applications (Papageorgiou & Corrie, 2000).

Antimicrobial and DNA Interaction Studies

4-Methoxypyrimidine derivatives have been characterized for their antimicrobial activities and DNA interactions, showcasing the broader spectrum of biological activities associated with pyrimidine derivatives. These studies not only expand the understanding of the antimicrobial potential of such compounds but also their mode of action at the molecular level, including interactions with DNA. The findings indicate potential therapeutic applications and the role of these compounds in the development of new antimicrobial agents (Tamer et al., 2018).

Safety And Hazards

4-Methoxypyrimidine-5-carboxylic Acid is identified with the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

4-methoxypyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSJDLVVPJFZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287325
Record name 4-Methoxy-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxypyrimidine-5-carboxylic Acid

CAS RN

72411-89-3
Record name 4-Methoxy-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72411-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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